N-Acetyl-L-alanine

Vue d'ensemble

Description

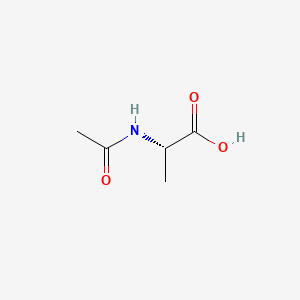

La N-Acétylalanine est un composé organique appartenant à la classe des N-acyl-L-alpha-aminoacides. Il s'agit d'un dérivé de l'alanine, l'un des plus petits aminoacides chiraux, où un groupe acétyle est lié à l'atome d'azote de la molécule d'alanine.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La N-Acétylalanine peut être synthétisée par acétylation de l'alanine. Le processus implique la réaction de l'alanine avec l'anhydride acétique ou le chlorure d'acétyle en présence d'une base telle que la pyridine. La réaction se produit généralement dans des conditions douces et donne la N-Acétylalanine comme produit principal .

Méthodes de production industrielle : En milieu industriel, la N-Acétylalanine peut être produite en utilisant un processus d'acétylation similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de catalyseurs et de techniques de purification avancées peut améliorer encore l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Spontaneous Formation and Metabolic Pathways

NAA forms spontaneously via the reaction of pyruvate with ammonia . It also participates in acetyl transfer reactions catalyzed by phenylalanine N-acetyltransferase (EC 2.3.1.53), generating NAA from acetyl-CoA and alanine .

Key Metabolic Reactions :

-

Acetyl-CoA + L-Glutamate ↔ NAA + CoA + H⁺ + N-Acetylglutamic acid

-

NAA + ATP + N-Acetylglutamic acid ↔ N-Acetyl-L-glutamyl 5-phosphate + ADP

Biochemical Interactions

NAA competes with non-acetylated L-alanine for cellular uptake receptors, disrupting redox-sensitive pathways (e.g., NF-κB, AP-1) in immune cells . This competition alters metabolic flux in diseases like HIV and tuberculosis .

Thermodynamic and Solubility Data

While not direct reactions, solubility studies in 16 solvents (283.15–323.15 K) reveal NAA’s preference for polar solvents like acetone and ethyl acetate . These properties influence reaction environments in industrial processes.

Selected Solubility Values (Mole Fraction, 298 K) :

| Solvent | Solubility (×10³) |

|---|---|

| Ethanol | 1.2 |

| Acetone | 4.8 |

| Ethyl acetate | 3.6 |

Data correlated best with the modified Apelblat model (R² > 0.99) .

Deuterated Derivatives

Deuterated NAA (this compound-2,3,3,3-D4) undergoes identical reactions to non-deuterated forms but is used as a metabolic tracer in NMR studies due to its stable isotope labeling.

Applications De Recherche Scientifique

Role in HIV and Tuberculosis Interaction

Recent studies have highlighted the role of ALA as a metabolite that is upregulated in individuals infected with HIV. ALA has been shown to inhibit the production of pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), by natural killer (NK) cells in patients with latent tuberculosis infection (LTBI) co-infected with HIV. This inhibition suggests that elevated levels of ALA may impair immune responses against Mycobacterium tuberculosis (Mtb), thereby affecting disease progression in co-infected patients.

Key Findings:

- ALA inhibits glycolysis in NK cells from LTBI+ individuals, reducing their capacity to respond to Mtb infection .

- The study demonstrated that ALA treatment led to decreased expression of critical transcription factors involved in immune responses, such as NF-κB and AP1, indicating its potential role in modulating immune cell function .

Potential Mediator in Guillain-Barré Syndrome (GBS)

Research utilizing Mendelian randomization has identified ALA as a potential mediator linking immune cell traits to the risk of developing Guillain-Barré Syndrome. This study analyzed various immune phenotypes and metabolites, concluding that ALA may play a significant role in the pathophysiology of GBS by influencing T cell metabolism and effector functions .

Case Study Insights:

- The analysis indicated that approximately 10% of the effect on GBS susceptibility could be mediated through changes in ALA levels, suggesting its importance in understanding autoimmune diseases .

Solubility Studies

The solubility behavior of this compound has been extensively studied to optimize its application in various solvent systems. Research indicates that ALA maintains stable crystalline properties while exhibiting unique solubility characteristics across different solvents.

Data Table: Solubility Parameters of this compound

| Solvent | Solubility (g/L) | Model Used |

|---|---|---|

| Water | 15.2 | Modified Apelblat |

| Ethanol | 25.4 | NRTL Model |

| Acetone | 30.0 | UNIQUAC Model |

This data is crucial for applications involving crystallization processes and formulation development where precise solubility information is necessary .

Antioxidant Capacity Assessment

ALA has been evaluated for its antioxidant properties using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) method. These studies suggest that ALA may contribute to cellular defense mechanisms against oxidative stress, which is particularly relevant in cancer research.

Key Findings:

Mécanisme D'action

The mechanism of action of N-Acetylalanine involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as ribosomal alanine N-acetyltransferase, which catalyzes the transfer of the acetyl group to proteins bearing an N-terminal alanine. This acetylation process can affect the function and stability of proteins, influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

- N-Acetylglycine

- N-Acetyl-L-cysteine

- N-Acetyl-L-tryptophan

- N-Acetyl-DL-serine

Comparison: N-Acetylalanine is unique due to its specific structure and the presence of the acetyl group on the nitrogen atom of alanine. This modification imparts distinct biochemical properties, making it a valuable compound for studying acetylation processes. Compared to other N-acetylated amino acids, N-Acetylalanine is particularly useful in research focused on protein acetylation and its effects on cellular functions .

Activité Biologique

N-Acetyl-L-alanine is an N-acylated amino acid derivative of alanine, characterized by the addition of an acetyl group to the nitrogen atom of the amino acid. This modification alters its biochemical properties and biological activities compared to its parent compound, L-alanine. Understanding the biological activity of this compound is crucial for its potential applications in various fields, including biochemistry, pharmacology, and nutrition.

- Chemical Formula: CHNO

- Molecular Weight: 131.13 g/mol

- Structure: The structure includes an acetyl group attached to the amino group of L-alanine, which modifies its interactions with biological systems.

This compound exhibits several biological activities attributed to its structural modifications:

- Immunomodulatory Effects: Research indicates that this compound can decrease interferon-gamma (IFN-γ) production in natural killer (NK) cells when induced by radiation-killed Mycobacterium tuberculosis . This suggests a potential role in modulating immune responses, which could be beneficial in conditions like tuberculosis.

- Antioxidant Properties: The compound may exhibit antioxidant activity due to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and aging.

- Metabolic Role: As an endogenous metabolite, this compound plays a role in metabolic pathways, potentially influencing energy metabolism and amino acid utilization .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other amino acids and derivatives, a summary table is provided below:

Study on Immunomodulation

A study published in Molecular Biosciences explored the immunomodulatory effects of this compound on NK cells. The results demonstrated a significant reduction in IFN-γ levels upon treatment with this compound, suggesting its potential use as an adjunct therapy in infectious diseases .

Structural Analysis

The crystal structure of this compound has been investigated to understand its conformational properties better. These structural changes compared to L-alanine may influence its biological interactions and efficacy .

Metabolic Pathways

Research has also highlighted the metabolic pathways involving this compound, indicating its role as a substrate for various enzymatic reactions that are critical for maintaining cellular homeostasis .

Propriétés

IUPAC Name |

(2S)-2-acetamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDTJVBEPMMGL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861704 | |

| Record name | N-Acetylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-69-8, 110294-55-8 | |

| Record name | N-Acetyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudismase [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110294558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26C4VY6Z0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.